

preparing S55746 hydrochloride formulation for in vivo oral gavage

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Compound of Interest

Compound Name: S55746 hydrochloride

Cat. No.: B8075324

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S55746 Hydrochloride In Vivo Formulation Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing **S55746 hydrochloride** formulations for in vivo oral gavage experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended vehicles for formulating **S55746 hydrochloride** for oral gavage?

A1: Several vehicle compositions have been successfully used for **S55746 hydrochloride**. The choice of vehicle depends on the desired concentration and whether a clear solution or a suspension is acceptable for your study. Commonly used vehicles include:

- A mixture of PEG300, Ethanol, and water (40/10/50)[1][2].
- A combination of 10% DMSO and 90% Corn Oil[3][4].
- A multi-component system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[4].
- A formulation with 10% DMSO and 90% (20% SBE-β-CD in Saline)[3].



Q2: My **S55746 hydrochloride** formulation is precipitating. How can I resolve this?

A2: Precipitation can occur, especially with high concentrations. To aid dissolution, you can use heat and/or sonication[3][4]. If the issue persists, consider adjusting the vehicle composition or lowering the final concentration of the compound. For instance, some formulations may result in a suspension rather than a clear solution, which can still be suitable for oral gavage[4].

Q3: What is the maximum achievable concentration of **S55746 hydrochloride** in common vehicles?

A3: The solubility of **S55746 hydrochloride** varies significantly with the solvent system. Clear solutions of ≥ 5 mg/mL have been achieved in 10% DMSO with 90% Corn Oil[3]. Another formulation using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline yields a clear solution at ≥ 2.5 mg/mL[4]. For higher concentrations, a suspended solution of 5.75 mg/mL can be obtained using 10% DMSO in 90% (20% SBE- β -CD in Saline) with the aid of ultrasonication[4].

Q4: How should I store my prepared **S55746 hydrochloride** stock solutions?

A4: To prevent degradation and inactivation from repeated freeze-thaw cycles, it is highly recommended to aliquot your prepared stock solutions before storage[3][5]. For long-term stability, store the stock solution at -80°C, where it is stable for up to 6 months[3][4]. For shorter-term storage, -20°C is acceptable for up to 1 month[3][4]. It is advisable to store solutions under nitrogen[3].

Q5: What dosages of **S55746 hydrochloride** have been effective in in vivo studies?

A5: In xenograft models using SCID/beige mice, S55746 has demonstrated significant anti-tumor activity at doses ranging from 20 mg/kg to 100 mg/kg when administered daily via oral gavage for 7 consecutive days[1][3][4]. Single oral gavage treatments at 25 and 100 mg/kg have also been shown to be effective without inducing platelet loss[3][4]. The compound is reported to be well-tolerated at doses up to 300 mg/kg[3][4].

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Compound Precipitation	Poor solubility in the chosen vehicle; concentration is too high.	Apply gentle heat and/or sonication to aid dissolution.[3] [4] Consider using a different vehicle system with higher solubilizing capacity (see Table 1). If a clear solution is not required, a homogenous suspension may be acceptable for oral gavage.[6]
Phase Separation	Immiscibility of solvent components.	Ensure thorough mixing and vortexing during preparation. The order of solvent addition can be critical; follow protocols precisely. If using Tween-80, ensure it is properly dispersed. [7]
High Viscosity	High concentration of polymers like PEG or Cremophor.	This may be normal for certain formulations.[7] Ensure the viscosity is manageable for accurate dosing with your gavage needle. If too viscous, you may need to adjust the ratio of the excipients.
Animal Stress/Adverse Events	Improper gavage technique; vehicle toxicity.	Ensure personnel are proficient in oral gavage. The use of excipients, while generally well-tolerated, can sometimes confound results or cause effects.[8] Consider alternative, less stressful dosing methods if the protocol allows.[9][10]



Quantitative Data Summary

Table 1: S55746 Hydrochloride Formulation & Solubility

Vehicle Composition	Achieved Concentration	Solution Type	Notes
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 5 mg/mL	Clear Solution	-
10% DMSO, 90% Corn Oil	≥ 5 mg/mL	Clear Solution	-
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL	Clear Solution	-
10% DMSO, 90% (20% SBE-β-CD in Saline)	5.75 mg/mL	Suspended Solution	Requires sonication.
PEG300, EtOH, water (40/10/50)	Not specified	Not specified	Used in published in vivo efficacy studies. [1][2]
5% DMSO, 40% PEG300, 5% Tween- 80, 50% ddH ₂ O	5 mg/mL	Not specified	Requires making a 100 mg/mL stock in DMSO first.[6]

Table 2: In Vivo Oral Gavage Dosages from Preclinical Studies



Animal Model	Dosage	Dosing Schedule	Outcome
SCID/beige mice with RS4;11 or Toledo tumor xenografts	20, 50, 100 mg/kg	Daily for 7 consecutive days	Significant, dosedependent anti-tumor activity.[1][3][4]
SCID/beige mice with RS4;11 tumor xenografts	25, 100 mg/kg	Single treatment	Induced apoptosis (caspase-3 activation) and did not cause platelet loss.[1][3][4]

Experimental Protocols

Protocol 1: Clear Solution with SBE-β-CD Vehicle[3]

- Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.
- Prepare a stock solution of **S55746 hydrochloride** in DMSO (e.g., 50 mg/mL).
- To prepare the final formulation, add 100 μ L of the DMSO stock solution to 900 μ L of the 20% SBE- β -CD solution.
- Mix thoroughly by vortexing until a clear solution is obtained. This yields a final concentration of 5 mg/mL.

Protocol 2: Clear Solution with PEG300/Tween-80 Vehicle[4]

- Prepare a stock solution of **S55746 hydrochloride** in DMSO (e.g., 25 mg/mL).
- For a 1 mL final volume, add 100 μL of the DMSO stock solution to 400 μL of PEG300.
- Mix until the solution is uniform.
- Add 50 μL of Tween-80 and mix again until uniform.
- Add 450 μL of saline to bring the final volume to 1 mL.
- Vortex thoroughly. This yields a final concentration of 2.5 mg/mL.

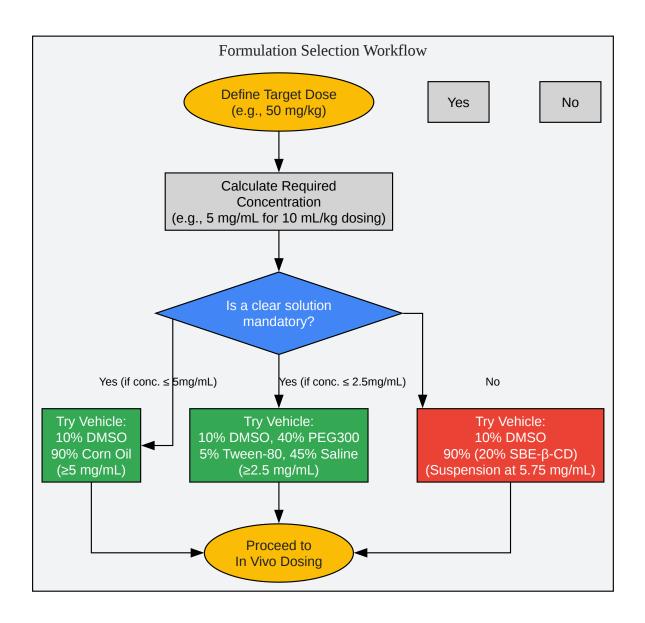


Protocol 3: Formulation Used in Efficacy Studies[1][2]

- Prepare a vehicle mixture of PEG300, Ethanol, and water in a 40:10:50 ratio.
- Weigh the required amount of **S55746 hydrochloride** powder.
- Add the vehicle to the powder and mix thoroughly.
- Use sonication if necessary to aid in dissolution or to create a uniform suspension for dosing.

Visualizations

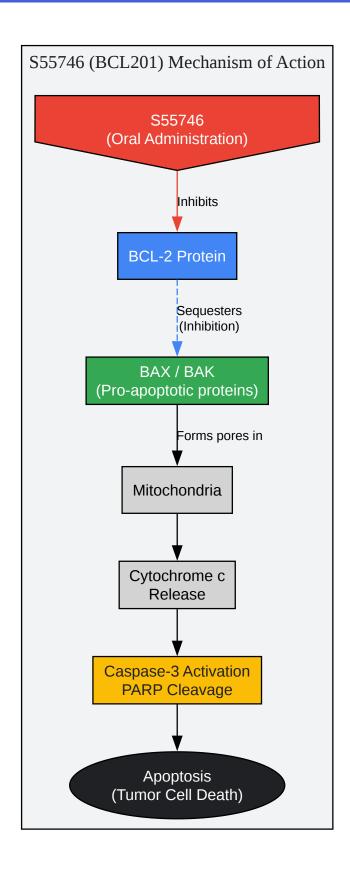




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Caption: Workflow for selecting an **S55746 hydrochloride** formulation.





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Caption: Simplified signaling pathway for S55746-induced apoptosis.



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